molecular formula C13H11Cl2NO2S B2379866 2-Chloro-3-[(2-chlorophenyl)sulfonyl]-4,6-dimethylpyridine CAS No. 338774-38-2

2-Chloro-3-[(2-chlorophenyl)sulfonyl]-4,6-dimethylpyridine

Cat. No.: B2379866
CAS No.: 338774-38-2
M. Wt: 316.2
InChI Key: VZEHWEXZTGVCKD-UHFFFAOYSA-N
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Description

2-Chloro-3-[(2-chlorophenyl)sulfonyl]-4,6-dimethylpyridine is a chemical compound that belongs to the class of sulfonyl pyridines. This compound is characterized by the presence of a sulfonyl group attached to a pyridine ring, which is further substituted with chloro and methyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-[(2-chlorophenyl)sulfonyl]-4,6-dimethylpyridine typically involves the sulfonylation of a pyridine derivative. One common method includes the reaction of 2-chloropyridine with 2-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-[(2-chlorophenyl)sulfonyl]-4,6-dimethylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups in the compound can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-3-[(2-chlorophenyl)sulfonyl]-4,6-dimethylpyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-3-[(2-chlorophenyl)sulfonyl]-4,6-dimethylpyridine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The chloro and methyl groups may also contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-[(2-chlorophenyl)sulfonyl]-pyridine: Lacks the dimethyl substitution.

    4,6-Dimethyl-2-[(2-chlorophenyl)sulfonyl]pyridine: Similar structure but different substitution pattern.

    2-Chloro-3-[(2-bromophenyl)sulfonyl]-4,6-dimethylpyridine: Bromine instead of chlorine.

Uniqueness

2-Chloro-3-[(2-chlorophenyl)sulfonyl]-4,6-dimethylpyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chloro and methyl groups, along with the sulfonyl group, provides a distinct set of properties that can be leveraged in various applications.

Properties

IUPAC Name

2-chloro-3-(2-chlorophenyl)sulfonyl-4,6-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO2S/c1-8-7-9(2)16-13(15)12(8)19(17,18)11-6-4-3-5-10(11)14/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZEHWEXZTGVCKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1S(=O)(=O)C2=CC=CC=C2Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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